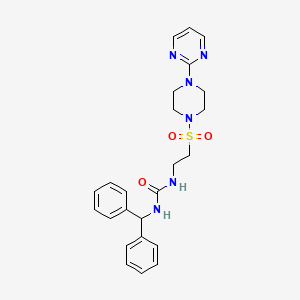![molecular formula C12H14ClN B2888272 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287286-23-9](/img/structure/B2888272.png)
3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methylphenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclic structure with a chlorine and methyl group attached to a phenyl ring
Métodos De Preparación
The synthesis of 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the conversion of bicyclo[1.1.1]pentan-1-amine substructure to the desired compound using photochemical methods. One reported method involves the use of imine photochemistry to convert the bicyclo[1.1.1]pentane skeleton to a bicyclo[3.1.1]heptane skeleton, followed by hydrolysis to yield the primary amine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Análisis De Reacciones Químicas
3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. For example, the chlorine atom in the compound can be substituted with other groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets in biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine can be compared with other similar compounds such as:
- 3-(2-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(4-Chlorophenyl)bicyclo[1.1.1]pentan-1-yl]methanol
These compounds share a similar bicyclic structure but differ in the position and type of substituents on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
IUPAC Name |
3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c1-8-4-9(13)2-3-10(8)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWYHFNBERUYJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)

![Diphenyl [1H-1,2,3-benzotriazol-1-yl(4-chlorophenyl)-methyl]phosphonate](/img/structure/B2888195.png)





![N-cyclopentyl-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2888204.png)
![1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2888205.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2888208.png)

![6-[(Z)-(2-Cyclohexylimino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridine-2-carbonitrile](/img/structure/B2888211.png)
![4-[(4-Chlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)-2-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2888212.png)
